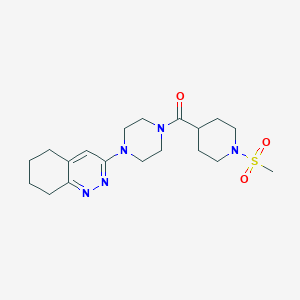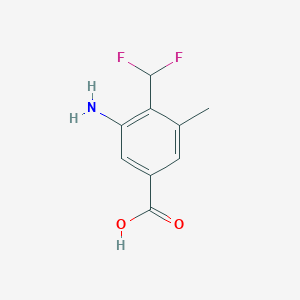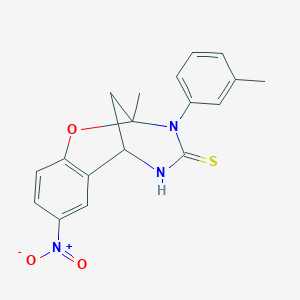
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol, also known as PMB alcohol, is a chiral tertiary alcohol commonly used as a protecting group in organic synthesis. The PMB group is widely used due to its stability under a variety of reaction conditions and its ease of removal.
Scientific Research Applications
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol has a wide range of applications in scientific research. It is commonly used as a protecting group for alcohols and amines in organic synthesis. The (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group is particularly useful in the synthesis of complex molecules, such as natural products and pharmaceuticals. (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of reactions.
Mechanism of Action
The mechanism of action of (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol is based on its ability to protect alcohols and amines from unwanted reactions. The (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group is stable under a variety of reaction conditions, including acidic and basic conditions, making it an ideal protecting group. The (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group can be removed using mild conditions, such as treatment with trifluoroacetic acid, to reveal the unprotected alcohol or amine.
Biochemical and Physiological Effects:
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol has no known biochemical or physiological effects. It is used solely as a protecting group in organic synthesis and has no therapeutic or medicinal properties.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol as a protecting group include its stability under a wide range of reaction conditions, its ease of removal, and its high yield synthesis method. However, (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol does have some limitations. It is not compatible with certain functional groups, such as carboxylic acids and ketones, which can react with the (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group under certain conditions. Additionally, the (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group can be difficult to remove in some cases, requiring harsher conditions that can lead to unwanted side reactions.
Future Directions
There are several future directions for research involving (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol. One area of interest is the development of new protecting groups that can be used in conjunction with the (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group to protect multiple functional groups simultaneously. Another area of research is the use of (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol in the synthesis of new pharmaceuticals and natural products. Finally, there is potential for the development of new methods for removing the (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group that are more efficient and environmentally friendly.
Synthesis Methods
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol can be synthesized through a two-step process. The first step involves the reaction of 4-methoxy-2,3,3-trimethylbutanal with diisopropylamine and para-toluenesulfonic acid. The resulting intermediate is then reduced with sodium borohydride to form (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol. The yield of this process is typically high, making it an efficient method for synthesizing (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol.
properties
IUPAC Name |
(2S)-4-methoxy-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWDALDSHCCEE-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2429284.png)


![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2429287.png)
![N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2429289.png)

![3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2429291.png)

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2429294.png)

![2-Chloro-1-[4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2429297.png)
![(4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2429298.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2429305.png)